molecular formula C53H82N14O8 B10846497 Ada-RYYRIK-NH2

Ada-RYYRIK-NH2

Cat. No.: B10846497
M. Wt: 1043.3 g/mol
InChI Key: CHQPBFJDZBBZJD-OGHQQVQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ada-RYYRIK-NH2, also known as acetyl-RYYRIK-NH2, is a peptide that acts as an antagonist to nociceptin, a hyperalgesic neuropeptide. This compound is isolated from peptide libraries and is known for its high affinity for the nociceptin receptor ORL1. The peptide sequence is composed of arginine ®, tyrosine (Y), tyrosine (Y), arginine ®, isoleucine (I), and lysine (K), with an acetyl group at the N-terminus and an amide group at the C-terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ada-RYYRIK-NH2 is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal acetylation and C-terminal amidation are crucial steps in the synthesis to ensure the correct structure and activity of the peptide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides with precise control over the sequence and modifications. The process includes the use of automated peptide synthesizers, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Ada-RYYRIK-NH2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves competitive antagonism at the nociceptin receptor ORL1, where it inhibits the binding and activity of nociceptin .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine. The peptide is typically synthesized under mild conditions to preserve the integrity of the amino acids and the peptide bond .

Major Products Formed

The primary product of the synthesis is the fully protected peptide, which is then deprotected to yield the active this compound. The final product is purified to remove any side products or incomplete sequences .

Mechanism of Action

Ada-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1, a G-protein coupled receptor. Upon binding, it competitively inhibits the activation of G proteins by nociceptin, thereby blocking the downstream signaling pathways. This inhibition prevents the biological effects of nociceptin, such as hyperalgesia and changes in heart rate .

Properties

Molecular Formula

C53H82N14O8

Molecular Weight

1043.3 g/mol

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C53H82N14O8/c1-3-31(2)43(49(74)62-38(44(55)69)13-7-8-20-54)67-46(71)39(14-9-21-60-51(56)57)63-47(72)42(27-33-16-18-37(68)19-17-33)65-48(73)41(26-32-11-5-4-6-12-32)64-45(70)40(15-10-22-61-52(58)59)66-50(75)53-28-34-23-35(29-53)25-36(24-34)30-53/h4-6,11-12,16-19,31,34-36,38-43,68H,3,7-10,13-15,20-30,54H2,1-2H3,(H2,55,69)(H,62,74)(H,63,72)(H,64,70)(H,65,73)(H,66,75)(H,67,71)(H4,56,57,60)(H4,58,59,61)/t31-,34?,35?,36?,38-,39-,40-,41-,42-,43-,53?/m0/s1

InChI Key

CHQPBFJDZBBZJD-OGHQQVQQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.